molecular formula C11H15N3O3S B5021913 N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide

N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide

Cat. No.: B5021913
M. Wt: 269.32 g/mol
InChI Key: WZMCMHCGUPHCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzimidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. For instance, the reaction may involve the use of a strong acid catalyst and an organic solvent at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide can be compared with other similar compounds, such as:

    N,1,3,6-tetramethyl-2-oxo-N-phenylbenzimidazole-5-sulfonamide: This compound has a similar structure but with a phenyl group, which may result in different chemical and biological properties.

    N,N,1,3-tetraethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide: This compound has ethyl groups instead of methyl groups, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific structure and the resulting properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-12(2)18(16,17)8-5-6-9-10(7-8)14(4)11(15)13(9)3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMCMHCGUPHCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.